molecular formula C18H17NO4S B2687833 N-[2-Hydroxy-2-(5-thiophen-2-ylfuran-2-yl)ethyl]-2-methoxybenzamide CAS No. 2320855-39-6

N-[2-Hydroxy-2-(5-thiophen-2-ylfuran-2-yl)ethyl]-2-methoxybenzamide

Cat. No. B2687833
CAS RN: 2320855-39-6
M. Wt: 343.4
InChI Key: RZEUGYRYRKEEIL-UHFFFAOYSA-N
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Description

N-[2-Hydroxy-2-(5-thiophen-2-ylfuran-2-yl)ethyl]-2-methoxybenzamide is a compound that has gained significant attention in scientific research due to its potential pharmacological properties. The compound is synthesized through a complex process that involves several steps.

Mechanism of Action

The mechanism of action of N-[2-Hydroxy-2-(5-thiophen-2-ylfuran-2-yl)ethyl]-2-methoxybenzamide is not fully understood. However, studies have shown that the compound has potential anti-inflammatory properties by inhibiting the production of pro-inflammatory cytokines. The compound has also been shown to have potential anti-cancer properties by inducing apoptosis in cancer cells. The compound has potential anti-microbial properties by inhibiting the growth of bacteria and fungi.
Biochemical and Physiological Effects:
This compound has been shown to have several biochemical and physiological effects. The compound has been shown to reduce inflammation in animal models of inflammation. The compound has also been shown to induce apoptosis in cancer cells. The compound has potential use in the treatment of neurological disorders due to its ability to cross the blood-brain barrier.

Advantages and Limitations for Lab Experiments

N-[2-Hydroxy-2-(5-thiophen-2-ylfuran-2-yl)ethyl]-2-methoxybenzamide has several advantages for lab experiments. The compound is stable and can be easily synthesized in the lab. The compound has potential use in a variety of research fields including anti-inflammatory, anti-cancer, and anti-microbial research. The limitations of this compound include the complex synthesis method and the need for expertise in organic chemistry.

Future Directions

The potential pharmacological properties of N-[2-Hydroxy-2-(5-thiophen-2-ylfuran-2-yl)ethyl]-2-methoxybenzamide suggest several future directions for research. The compound could be further studied for its potential use in the treatment of neurological disorders. The compound could also be studied for its potential use in the treatment of inflammatory bowel disease. Additionally, the compound could be studied for its potential use in combination therapy with other anti-cancer agents.
Conclusion:
This compound is a compound that has gained significant attention in scientific research due to its potential pharmacological properties. The compound has been studied for its potential use as an anti-inflammatory, anti-cancer, and anti-microbial agent. The compound has potential use in the treatment of neurological disorders such as Alzheimer's disease and Parkinson's disease. The complex synthesis method and the need for expertise in organic chemistry are limitations of the compound. However, the stable nature of the compound and its potential use in a variety of research fields make it a promising area of research for the future.

Synthesis Methods

The synthesis of N-[2-Hydroxy-2-(5-thiophen-2-ylfuran-2-yl)ethyl]-2-methoxybenzamide involves several steps. The first step involves the reaction of 2-methoxybenzoyl chloride with 5-thiophen-2-ylfuran-2-ylmethanol to form 2-methoxy-N-(5-thiophen-2-ylfuran-2-ylmethyl)benzamide. The second step involves the reaction of 2-methoxy-N-(5-thiophen-2-ylfuran-2-ylmethyl)benzamide with sodium hydroxide to form this compound. The synthesis method is complex and requires expertise in organic chemistry.

Scientific Research Applications

N-[2-Hydroxy-2-(5-thiophen-2-ylfuran-2-yl)ethyl]-2-methoxybenzamide has gained significant attention in scientific research due to its potential pharmacological properties. The compound has been studied for its potential use as an anti-inflammatory, anti-cancer, and anti-microbial agent. The compound has also been studied for its potential use in the treatment of neurological disorders such as Alzheimer's disease and Parkinson's disease.

properties

IUPAC Name

N-[2-hydroxy-2-(5-thiophen-2-ylfuran-2-yl)ethyl]-2-methoxybenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H17NO4S/c1-22-14-6-3-2-5-12(14)18(21)19-11-13(20)15-8-9-16(23-15)17-7-4-10-24-17/h2-10,13,20H,11H2,1H3,(H,19,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RZEUGYRYRKEEIL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC=C1C(=O)NCC(C2=CC=C(O2)C3=CC=CS3)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H17NO4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

343.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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